Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-5,7,17H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJITASPSUNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1)C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857328 | |
| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31602-18-3 | |
| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Foreword: The Criticality of Early-Stage Physicochemical Profiling
In the landscape of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical early hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). It is with this understanding that we present this in-depth technical guide on the solubility and stability of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate , a heterocyclic compound of interest. This document is not merely a collection of protocols; it is a strategic framework for the comprehensive physicochemical characterization of this and similar novel chemical entities. As a Senior Application Scientist, my objective is to provide not just the 'how' but the critical 'why' behind each experimental design, ensuring a robust and self-validating approach to data generation. The insights gleaned from these studies are paramount for informed decision-making in lead optimization, formulation development, and regulatory submissions.
Part 1: Foundational Understanding - The Solubility Profile
The bioavailability of an orally administered drug is fundamentally linked to its solubility in the gastrointestinal tract. Therefore, a thorough understanding of the solubility of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a non-negotiable first step. We will employ the gold-standard shake-flask method to determine its equilibrium solubility.[1][2] This method, while traditional, is revered for its reliability in establishing the thermodynamic solubility of a compound.[2]
The Rationale for Solvent and Media Selection
The choice of solvents for solubility determination is a strategic one. We begin with aqueous media across a physiologically relevant pH range (1.2 to 6.8) to simulate the conditions of the human gastrointestinal tract.[3] This is critical for Biopharmaceutics Classification System (BCS) assessment.[3] Additionally, solubility in common organic solvents and pharmaceutically acceptable co-solvents will be determined to inform potential formulation strategies.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.
Objective: To determine the equilibrium solubility of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate in various media.
Materials:
-
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (purity >99%)
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer
-
Purified water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Calibrated temperature-controlled orbital shaker
-
Centrifuge
-
Validated HPLC-UV method for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to individual, sealed vials containing a precise volume of each test medium. The presence of undissolved material is essential to confirm saturation.[2]
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (typically 25°C or 37°C) and agitate.[1][4] The agitation ensures continuous interaction between the solid and the solvent.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand to let the excess solid settle.
-
Separation: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Equilibrium Confirmation: Equilibrium is confirmed when the concentration values from at least the last two time points are consistent (e.g., within ±5%).[2]
Data Presentation: Solubility Profile
The quantitative results should be summarized in a clear and concise table.
| Solvent/Medium | Temperature (°C) | Equilibrium Solubility (mg/mL) | Standard Deviation |
| pH 1.2 HCl Buffer | 37 | [Placeholder Data] | [Placeholder Data] |
| pH 4.5 Acetate Buffer | 37 | [Placeholder Data] | [Placeholder Data] |
| pH 6.8 Phosphate Buffer | 37 | [Placeholder Data] | [Placeholder Data] |
| Purified Water | 25 | [Placeholder Data] | [Placeholder Data] |
| Acetonitrile | 25 | [Placeholder Data] | [Placeholder Data] |
| Methanol | 25 | [Placeholder Data] | [Placeholder Data] |
| DMSO | 25 | [Placeholder Data] | [Placeholder Data] |
| PEG 400 | 25 | [Placeholder Data] | [Placeholder Data] |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Probing the Molecule's Resilience - Stability Assessment
The chemical stability of an API is a critical attribute that influences its safety, efficacy, and shelf-life. Our approach to evaluating the stability of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[5][6][7][8][9] We will conduct forced degradation studies to identify potential degradation products and pathways. This information is invaluable for developing a stability-indicating analytical method, which is a regulatory prerequisite.
Rationale for Forced Degradation Conditions
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[10] The goal is to produce a modest level of degradation (typically 5-20%) to ensure that the analytical method can effectively separate the parent compound from its degradation products. The choice of stressors is based on the chemical structure of the molecule:
-
Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis. Therefore, we will investigate its stability in acidic, basic, and neutral aqueous solutions.
-
Oxidation: The dihydroquinoline ring may be susceptible to oxidation. We will use hydrogen peroxide as a common oxidizing agent.
-
Photostability: Many aromatic systems, like the quinoline core, can be light-sensitive. Photostability testing will be conducted according to ICH Q1B guidelines.[5][10][11][12][13]
-
Thermal Stress: High temperature can accelerate degradation and reveal thermally labile aspects of the molecule.
Experimental Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate and to develop a stability-indicating analytical method.
Materials:
-
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
Purified Water
-
3% Hydrogen Peroxide
-
Validated HPLC-UV/MS method
-
Photostability chamber with controlled light (visible and UVA) and temperature capabilities[11]
-
Temperature-controlled ovens
Procedure:
-
Sample Preparation: Prepare solutions of the compound in the various stress media (acid, base, water, peroxide). For solid-state thermal and photostability, use the neat compound.
-
Stress Conditions:
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for a defined period.
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature for a defined period.
-
Neutral Hydrolysis: Reflux in purified water at 60°C.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Stress (Solid): Expose the solid compound to 80°C.
-
Photostability (Solid & Solution): Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[11] A dark control sample must be run in parallel.[12]
-
-
Time Points and Analysis: Sample at appropriate intervals. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated HPLC-UV/MS method. The mass spectrometer is crucial for the initial identification of degradation products.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to prove its specificity, accuracy, precision, and linearity for both the parent compound and its degradation products.[14][15][16][17]
Data Presentation: Summary of Forced Degradation
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C | 8 hours | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
| 0.1 N NaOH, RT | 2 hours | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
| Water, 60°C | 24 hours | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
| 3% H₂O₂, RT | 24 hours | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
| Thermal (Solid), 80°C | 7 days | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
| Photostability | Per ICH Q1B | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
Potential Degradation Pathways
Based on the structure, likely degradation pathways include:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Oxidation of the dihydroquinoline ring to the aromatic quinoline.
-
Photolytic degradation could lead to more complex rearrangements or radical-based reactions. The quinoline core itself can undergo biodegradation, often initiated by hydroxylation.[18][19]
Visualization: Stability Testing Workflow
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Part 3: Synthesis of Findings and Implications for Drug Development
The comprehensive solubility and stability data generated through these studies provide a roadmap for the subsequent stages of drug development.
-
Solubility Insights: The pH-solubility profile will be instrumental in predicting the in vivo dissolution behavior of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate. Poor aqueous solubility may necessitate formulation strategies such as particle size reduction, salt formation, or the use of solubility-enhancing excipients. Solubility in organic solvents will guide the selection of vehicles for preclinical toxicology studies and early-stage formulations.
-
Stability Insights: The forced degradation studies will reveal the compound's intrinsic liabilities. For example, if significant hydrolysis is observed, formulation in a non-aqueous vehicle or protection from moisture in the final dosage form will be critical. Photostability data will dictate the need for light-protective primary packaging. The developed and validated stability-indicating method is a cornerstone for all future quality control, release testing, and formal stability studies.
By systematically addressing these fundamental properties, we build a foundation of knowledge that de-risks the development process, accelerates the formulation design, and ensures the quality and safety of the potential therapeutic. This rigorous, science-driven approach is the hallmark of successful pharmaceutical development.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH Q1A (R2) A deep dive in Stability Studies. (2023, April 5). YouTube. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. [Link]
-
PubMed. (2013). Quinoline Biodegradation and Its Nitrogen Transformation Pathway by a Pseudomonas Sp. Strain. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
MDPI. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Arabian Journal of Chemistry. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. [Link]
-
National Institutes of Health. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
PubMed. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. [Link]
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The Scaffold of Serendipity: A Technical Guide to 1,4-Dihydroquinoline-3-Carboxylates
Topic: Discovery and History of 1,4-Dihydroquinoline-3-Carboxylate Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Impurity that Changed Medicine
The history of antibacterial chemotherapy is often defined by the "Domagk moment" (sulfonamides) or the "Fleming moment" (penicillin). However, the discovery of the 1,4-dihydroquinoline-3-carboxylate scaffold—the core of the quinolone class—stands as a premier example of rational optimization born from industrial serendipity .
Unlike antibiotics derived from fermentation (e.g., beta-lactams), quinolones are entirely synthetic. Their lineage traces back not to a mold, but to a chemical impurity isolated during the scale-up of the antimalarial drug chloroquine .
This guide dissects the technical evolution of this scaffold, from the initial isolation of 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid to the fourth-generation fluoroquinolones that dominate modern critical care.
The Genesis: From Chloroquine to Nalidixic Acid
In 1962, George Lesher and colleagues at Sterling-Winthrop were optimizing the synthesis of chloroquine. During the process, they isolated a byproduct (impurity) that exhibited modest antibacterial activity.
The "Lesher" Impurity
-
Chemical Identity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2][3]
-
Significance: This compound possessed the essential pharmacophore required for DNA gyrase inhibition: the 4-oxo-3-carboxylic acid moiety fused to a nitrogen-containing heterocycle.
Rational modification of this impurity led to Nalidixic Acid (technically a 1,8-naphthyridine, but functionally the progenitor of the class). While Nalidixic Acid is now obsolete due to rapid resistance development and poor tissue distribution, it established the Generation 1 baseline.
Visualization: The Evolutionary Timeline
The following diagram traces the structural evolution from the chloroquine byproduct to modern therapeutics.
Figure 1: The evolutionary lineage of the quinolone scaffold, moving from accidental discovery to rational design.
Structure-Activity Relationship (SAR) Matrix
The biological activity of this class hinges on strict structural requirements. The table below summarizes the critical SAR rules validated over 40 years of medicinal chemistry.
| Position | Substituent | Effect on Pharmacology |
| N1 | Ethyl, Cyclopropyl, Difluorophenyl | Potency Driver. The cyclopropyl group (as seen in Ciprofloxacin) maximizes potency against Gram-negative bacteria by optimizing steric fit in the enzyme pocket. |
| C2 | Hydrogen | Steric Gatekeeper. Substitution here (e.g., methyl) drastically reduces activity due to steric clash with the enzyme-DNA complex. |
| C3 | Carboxylate | Binding Anchor. Essential for binding to the DNA-Gyrase complex via magnesium ion bridges. Cannot be modified (e.g., to ester) without loss of activity (prodrugs excepted). |
| C4 | Carbonyl (Oxo) | Binding Anchor. Works in concert with C3-carboxylate for Mg2+ chelation. |
| C5 | H, Amino, Methyl | Potency Modulator. An amino group (e.g., Sparfloxacin) increases Gram-positive activity but may increase phototoxicity. |
| C6 | Fluorine | The Breakthrough. Introduction of Fluorine here (Fluoroquinolones) increases DNA gyrase binding affinity by >10-fold and vastly improves cell penetration. |
| C7 | Piperazine / Pyrrolidine | Spectrum Broadener. Controls half-life and spectrum. Piperazine (Ciprofloxacin) confers anti-pseudomonal activity. Bulky groups here can reduce efflux pump susceptibility.[4] |
| C8 | H, F, Cl, Methoxy | Safety & Resistance. A methoxy group (Moxifloxacin) at C8 reduces photosensitivity and targets Topo IV preferentially, lowering resistance rates in Gram-positives. |
Synthetic Methodologies: A Technical Comparison
Two primary methodologies dominate the history of this scaffold. The choice of method dictates the ease of introducing critical substituents (like the C6-Fluorine).
Protocol A: The Gould-Jacobs Reaction (Classic)
This method was used for early quinolones (e.g., Nalidixic acid, Oxolinic acid). It relies on the thermal cyclization of an anilinomethylene malonate.[5][6]
Step-by-Step Methodology:
-
Condensation: React a substituted aniline with diethyl ethoxymethylenemalonate (EMME) at 110–140°C.
-
Cyclization: Heat the resulting intermediate in a high-boiling solvent (e.g., Diphenyl ether) to 250°C.
-
Critical Control: Temperature must be precise to facilitate the intramolecular Friedel-Crafts acylation.
-
-
N-Alkylation: Treat the quinolone ester with an alkyl halide (e.g., ethyl iodide) and base (K2CO3) in DMF.
-
Hydrolysis: Saponify the C3-ester using NaOH/H2O to yield the free acid active drug.
Limitation: The Gould-Jacobs method struggles with regioselectivity if the aniline meta-substituents are not symmetric.
Protocol B: The Grohe-Heinen Method (Modern)
Developed by Klaus Grohe at Bayer in the 1970s, this method revolutionized the field, allowing the synthesis of Ciprofloxacin . It builds the ring after introducing the halogen, avoiding the harsh thermal conditions of Gould-Jacobs.
Step-by-Step Methodology:
-
Acylation: React a 2,4-dichloro-5-fluoro-benzoyl chloride with an enamine (typically derived from ethyl acetate).
-
Amine Exchange: Treat the resulting intermediate with a primary amine (e.g., cyclopropylamine). This installs the N1 substituent before ring closure.
-
Cyclization: Intramolecular nucleophilic aromatic substitution (S_NAr) using a mild base (e.g., NaH or K2CO3) closes the ring.
-
C7 Substitution: The chlorine at C7 is labile; react with a secondary amine (e.g., piperazine) to install the spectrum-broadening side chain.
Visualization: Synthetic Pathway Comparison
Figure 2: Comparison of the classic Gould-Jacobs thermal route vs. the versatile Grohe-Heinen method used for modern fluoroquinolones.
Mechanism of Action: The Ternary Complex
Quinolones are unique in that they do not kill bacteria by simply inhibiting an enzyme; they kill by converting the bacterium's own enzymes into DNA-damaging toxins.
The Molecular Target[11]
-
DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. Introduces negative supercoils to relieve torsional stress during replication.
-
Topoisomerase IV: Primary target in Gram-positive bacteria (e.g., S. aureus). Responsible for decatenating (untangling) daughter chromosomes after replication.[12][13]
The "Trapping" Mechanism
The 1,4-dihydroquinoline-3-carboxylate core does not bind to free DNA or free enzyme. It binds specifically to the DNA-Enzyme cleavage complex .
-
Cleavage: The enzyme cuts both strands of DNA (double-strand break) and holds them apart (the "gate").[12]
-
Trapping: The quinolone molecule slides into the DNA cleavage site. The C3-carboxylate and C4-oxo groups chelate a Magnesium ion (Mg2+), which bridges the drug to the enzyme (specifically Serine-83 and Aspartic acid-87 residues in GyrA).
-
Stalling: This "jammed" complex prevents the enzyme from religating the DNA strands.
-
Lethality: The accumulation of double-strand breaks triggers the SOS response and ultimately bacterial cell death.[13][14]
References
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[2] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link
-
Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry. Link
-
Grohe, K., & Heinen, H. (1978). Verfahren zur Herstellung von 1-Cyclopropyl-6-fluor-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-chinolincarbonsäuren. German Patent DE2714578. Link
-
Drlica, K., & Zhao, X.[12] (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[13][14] Microbiology and Molecular Biology Reviews. Link
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry. Link
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Methodological & Application
The Versatile Intermediate: Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate in Modern Synthesis
Introduction: A Privileged Scaffold in Drug Discovery
The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a trifluoromethyl group at the 8-position significantly enhances the lipophilicity and metabolic stability of the quinoline scaffold, making it a highly desirable feature in modern drug design.[2] Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate emerges as a key chemical intermediate, providing a versatile platform for the synthesis of a diverse array of functionalized quinoline derivatives. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis and subsequent chemical transformations of this valuable building block. We will explore field-proven insights and detailed protocols for its synthesis, aromatization, N-alkylation, hydrolysis, and subsequent amide coupling reactions.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 31602-18-3 | [2] |
| Molecular Formula | C₁₃H₁₂F₃NO₂ | [2] |
| Molecular Weight | 271.23 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Storage | Store in a tightly sealed container at room temperature, protected from moisture and direct sunlight. | [2] |
Synthesis of the Core Intermediate
The construction of the ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate scaffold is efficiently achieved through a thermally driven cyclization, characteristic of the Gould-Jacobs reaction.[3][4] This classical method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by an intramolecular cyclization at elevated temperatures.[5][6]
Synthetic Pathway: Gould-Jacobs Reaction
The synthesis initiates with the reaction of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to yield the desired 1,4-dihydroquinoline product.
Caption: Synthetic route to the target intermediate via the Gould-Jacobs reaction.
Protocol 1: Synthesis of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Causality: This protocol leverages the Gould-Jacobs reaction, a robust method for quinoline synthesis. The high temperature of the cyclization step is necessary to overcome the activation energy for the intramolecular ring closure. Dowtherm A is used as a high-boiling solvent to achieve the required reaction temperature.
Materials:
-
2-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A
-
Hexane
-
Ethanol
Procedure:
-
A mixture of 2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 120-130°C for 2 hours.
-
The reaction mixture is then added dropwise to Dowtherm A preheated to 250°C.
-
The reaction is maintained at 250°C for an additional 30 minutes.
-
After cooling to below 100°C, hexane is added to precipitate the product.
-
The crude product is collected by filtration and washed with hexane.
-
Recrystallization from ethanol yields the pure Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.
Self-Validation:
-
Monitor the initial condensation by TLC or GC-MS to ensure the formation of the anilinomethylenemalonate intermediate.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Key Chemical Transformations and Protocols
The utility of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate as a chemical intermediate is demonstrated through its reactivity at several key positions, enabling the synthesis of a wide range of derivatives.
Aromatization to the Quinoline Core
Aromatization of the dihydropyridine ring is a crucial step to access the fully aromatic quinoline scaffold. This transformation is readily achieved using mild oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[7][8]
Caption: Aromatization of the dihydroquinoline to the corresponding quinoline.
Protocol 2: Aromatization with DDQ
Causality: DDQ is a highly effective dehydrogenating agent, particularly for dihydroaromatic systems.[7] The reaction proceeds via a hydride transfer mechanism. Dioxane is a suitable solvent due to its ability to dissolve both the substrate and DDQ, and its relatively high boiling point allows for the reaction to be conducted at reflux to ensure complete conversion.
Materials:
-
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in 1,4-dioxane, add DDQ (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate.
Self-Validation:
-
The disappearance of the starting material and the appearance of a new, more polar spot on TLC indicates reaction progression.
-
Successful aromatization can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the C2 and C4 protons of the dihydroquinoline ring and the appearance of aromatic signals.
N-Alkylation
The nitrogen at the 1-position of the dihydroquinoline ring can be readily alkylated to introduce further diversity. This reaction typically proceeds via an SN2 mechanism using an alkyl halide in the presence of a base.[9][10]
Caption: N-Alkylation of the dihydroquinoline intermediate.
Protocol 3: N-Alkylation
Causality: The use of a base is essential to deprotonate the nitrogen atom, generating a nucleophilic amide that can then react with the alkyl halide. DMF is a common polar aprotic solvent for this type of reaction as it effectively solvates the cation of the base and facilitates the SN2 reaction.
Materials:
-
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the suspension.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until completion, as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
Self-Validation:
-
Successful N-alkylation can be confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the protons of the newly introduced alkyl group.
-
Mass spectrometry will show an increase in the molecular weight corresponding to the mass of the added alkyl group.
Hydrolysis to the Carboxylic Acid (Saponification)
The ethyl ester at the 3-position can be hydrolyzed under basic conditions to the corresponding carboxylic acid, which is a key precursor for further derivatization, such as amide bond formation.[11][12][13]
Caption: Saponification of the ethyl ester to the carboxylic acid.
Protocol 4: Saponification
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of ethoxide is followed by an acid-base reaction to form the carboxylate salt.[12] Acidic workup is necessary to protonate the carboxylate and isolate the carboxylic acid.
Materials:
-
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 8-(Trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid.
Self-Validation:
-
The product will show a broad singlet in the ¹H NMR spectrum corresponding to the carboxylic acid proton.
-
The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid.
Amide Coupling
The synthesized carboxylic acid is a versatile precursor for the formation of amides, which are prevalent in many biologically active molecules. Standard peptide coupling reagents can be employed for this transformation.[14][15]
Caption: Amide bond formation from the carboxylic acid intermediate.
Protocol 5: Amide Coupling
Causality: Coupling reagents such as EDC activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[15] A non-nucleophilic base like DIPEA is often added to neutralize any acid formed during the reaction and to ensure the amine is in its free base form.
Materials:
-
8-(Trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 8-(Trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Self-Validation:
-
Successful amide formation can be confirmed by the presence of a new N-H signal (for primary amine reactants) in the ¹H NMR spectrum and the corresponding signals for the amine portion of the molecule.
-
High-resolution mass spectrometry will confirm the molecular weight of the final product.
Conclusion
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a highly valuable and versatile intermediate in organic synthesis. Its strategic functionalization through aromatization, N-alkylation, hydrolysis, and amide coupling opens avenues for the creation of diverse molecular architectures. The protocols detailed herein provide a robust framework for researchers to exploit the full potential of this powerful building block in the pursuit of novel therapeutic agents and other advanced materials. The trifluoromethyl group imparts unique properties that are increasingly sought after in drug discovery, positioning this intermediate at the forefront of modern chemical synthesis.[16]
References
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link][3][6]
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Biotage. Gould-Jacobs Quinoline forming reaction. Application Note AN56. [Link][4][17]
-
Cikotiene, I.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26, 3286. [Link][5]
-
Scribd. Saponification of Ethyl Acetate Experiment. [Link][11]
-
Kumar, A.; et al. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry2020 , 20(14), 1698-1708. [Link][1]
-
Chongqing Chemdad Co., Ltd. quinoline-3-carboxylic acid ethyl ester. [Link][18]
-
The Journal of Organic Chemistry. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. [Link][19]
-
ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link][20]
-
RSC Publishing. DDQ as a versatile and easily recyclable oxidant: a systematic review. [Link][7]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link][21]
-
ResearchGate. DDQ‐promoted synthesis of 3‐functionalized quinolines at room temperature. [Link][22]
-
SciSpace. N,1-Dialkyl-7-(alkylamino)-4-(alkylimino)-1,4-dihydroquinoline-3-carboxamides and Their 4-Oxo Derivatives: Synthesis and Propert. [Link][23]
-
ResearchGate. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. [Link][9]
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link][14]
-
NIH. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. [Link][8]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][15]
-
YouTube. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Preparation. [Link][24]
-
Google Patents. Method for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, esters and salts thereof, and intermediates used in their preparation. [25]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][16]
-
PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link][26]
-
PubMed. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. [Link][10]
-
Beilstein Journals. DDQ in mechanochemical C–N coupling reactions. [Link][27]
-
ResearchGate. Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. [Link][28]
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Application Notes and Protocols for Assessing the Viability of Cancer Cell Lines Treated with Quinoline Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of cell viability assays to evaluate the cytotoxic and cytostatic effects of quinoline-based compounds on cancer cell lines. This document emphasizes the rationale behind assay selection, provides detailed, field-proven protocols, and offers insights into data interpretation and troubleshooting to ensure the generation of robust and reliable results.
Introduction: The Rationale for Selecting the Appropriate Cell Viability Assay
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] These compounds exert their activity through diverse mechanisms of action, such as the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of various kinase signaling pathways.[2] Given this mechanistic diversity, the accurate assessment of cell viability in response to treatment with quinoline compounds is a critical step in the drug discovery pipeline.
The choice of a cell viability assay should not be arbitrary; it must be informed by the compound's potential mechanism of action and the specific research question. This guide focuses on three widely used assays: the colorimetric MTT and MTS assays, and the luminescent CellTiter-Glo® assay. Each assay measures a different aspect of cell health, and understanding these differences is paramount to generating meaningful data.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: An advancement on the MTT assay, the MTS reagent is reduced to a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary energy currency of the cell, as an indicator of metabolically active cells.[4] The amount of ATP is directly proportional to the number of viable cells.
The following diagram illustrates the decision-making process for selecting an appropriate cell viability assay when investigating quinoline compounds.
Caption: Workflow for selecting a cell viability assay for quinoline compounds.
Understanding the Mechanisms of Action of Quinoline Compounds
Quinoline derivatives can induce cancer cell death through multiple pathways. A foundational understanding of these mechanisms is crucial for interpreting cell viability data correctly. For instance, a compound that induces apoptosis will yield different kinetic profiles compared to one that causes cell cycle arrest.
Some of the key mechanisms of quinoline compounds include:
-
Kinase Inhibition: Many quinoline-based molecules act as inhibitors of protein tyrosine kinases, which are pivotal in cancer cell signaling pathways regulating proliferation, survival, and angiogenesis.[5]
-
Induction of Apoptosis: Certain quinoline derivatives can trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.[6]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle machinery, leading to an accumulation of cells in a specific phase (e.g., G2/M), thereby preventing cell division.[7]
The following diagram depicts a simplified overview of these anticancer mechanisms.
Caption: Simplified mechanisms of anticancer action for quinoline compounds.
Experimental Protocols
Adherence to standardized and optimized protocols is critical for ensuring the reproducibility and accuracy of cell viability data. The following sections provide detailed, step-by-step methodologies for the MTT, MTS, and CellTiter-Glo® assays.
General Cell Culture and Compound Preparation Guidelines
-
Cell Line Maintenance: Utilize cell lines from a reputable source such as ATCC and maintain them according to the provided guidelines.[8] Regularly test for mycoplasma contamination.
-
Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid cell clumping, which can affect assay results. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
Compound Handling: Dissolve quinoline compounds in a suitable solvent, typically DMSO, at a high concentration to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies and is suitable for adherent cancer cell lines.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: MTS Assay for Cell Viability
This protocol offers a more streamlined approach compared to the MTT assay and is suitable for both adherent and suspension cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline compound stock solution
-
Combined MTS reagent (containing MTS and an electron coupling reagent like PES)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
MTS Reagent Addition: After the compound treatment period, add 20 µL of the combined MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is highly sensitive and ideal for high-throughput screening (HTS) applications.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline compound stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates (white plates are recommended for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and bring it to room temperature before use.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with quinoline compounds as described in the MTT protocol (steps 1 and 2).
-
Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Analysis and Interpretation
Calculating Percentage Viability:
Percentage viability is calculated relative to the untreated control cells:
% Viability = (Absorbance_sample / Absorbance_control) * 100
Determining the IC₅₀ Value:
The IC₅₀ value is typically determined by performing a dose-response curve fitting using a non-linear regression model. Software such as GraphPad Prism is highly recommended for this purpose.[11]
-
Data Input: Enter the compound concentrations (often on a logarithmic scale) and the corresponding percentage viability values.
-
Curve Fitting: Use a sigmoidal dose-response (variable slope) equation to fit the data.
-
IC₅₀ Calculation: The software will calculate the IC₅₀ value from the fitted curve.[12]
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the results, a self-validating experimental design should be employed. This involves incorporating appropriate controls and considering potential assay interferences.
Essential Controls
-
Untreated Control: Cells incubated with culture medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the quinoline compound. This control is essential to ensure that the solvent itself does not affect cell viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
-
Blank Control: Wells containing medium but no cells. This is used to subtract background absorbance or luminescence.
-
Compound Interference Control: For colorimetric and some fluorescent assays, it is crucial to include wells with the compound in the medium without cells to check for any direct interaction with the assay reagents.
Potential Interferences with Quinoline Compounds
Quinoline compounds can potentially interfere with cell viability assays:
-
Colorimetric Interference: Some quinoline derivatives are colored and may absorb light at the same wavelength as the formazan product in MTT and MTS assays, leading to inaccurate readings.
-
Reducing/Oxidizing Properties: Compounds with inherent reducing or oxidizing properties can directly reduce the tetrazolium salts, leading to a false-positive signal of cell viability.[13]
-
Autofluorescence: Some quinoline derivatives are fluorescent, which can interfere with fluorescence-based viability assays.[14]
Mitigation Strategies:
-
Always include the compound interference control.
-
If significant interference is observed, consider using an orthogonal assay that relies on a different detection principle (e.g., switching from a colorimetric to a luminescent assay).[5]
Field-Proven Insights and Troubleshooting
This section provides practical advice based on extensive experience in screening compound libraries.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with sterile PBS.[1] |
| Low Signal or Absorbance | - Insufficient cell number- Suboptimal incubation time | - Optimize cell seeding density.- Perform a time-course experiment to determine the optimal incubation time for the assay reagent. |
| High Background Signal | - Microbial contamination- Interference from phenol red in the medium- Serum components reacting with assay reagents | - Maintain aseptic technique.- Use phenol red-free medium during the assay incubation.[15]- Consider using a serum-free medium for the final incubation step. |
| Unexpected Increase in Viability at High Compound Concentrations | - Compound precipitation at high concentrations- Direct reduction of MTT/MTS by the compound | - Check the solubility of the compound in the culture medium.- Run a compound interference control (compound in medium without cells).[13] |
Orthogonal Validation of Results
Given the potential for assay-specific artifacts, it is highly recommended to validate key findings with an orthogonal assay.[16] This involves using a secondary assay that measures a different cellular parameter to confirm the cytotoxic or cytostatic effects of a quinoline compound.
Examples of orthogonal assays include:
-
Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: Such as Annexin V/PI staining to confirm the induction of programmed cell death.
-
Caspase Activity Assays: To measure the activation of key executioner caspases in the apoptotic pathway.
Conclusion
The successful evaluation of quinoline compounds in cancer cell lines relies on the thoughtful selection and meticulous execution of cell viability assays. By understanding the principles and limitations of each assay, incorporating a robust set of controls, and validating findings with orthogonal methods, researchers can generate high-quality, reliable data. This comprehensive approach will accelerate the identification and characterization of promising quinoline-based anticancer drug candidates.
References
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
- Prasad, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ACS Omega, 6(47), 31475–31486.
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
- Jensen, C., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(8), 2115–2133.
- Sadowska-Bartosz, I., & Bartosz, G. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5645.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Future Journal of Pharmaceutical Sciences, 5(1), 1-12.
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(51), 30547-30568.
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). [Video]. YouTube. [Link]
- Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells. (2019). Journal of Cellular and Molecular Medicine, 23(11), 7736-7740.
- Quinoline-based fluorescent small molecules for live cell imaging. (2020).
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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ResearchGate. (2017, January 23). How to determine IC50 value of a compound? Retrieved from [Link]
- Design and Statistical Analysis of Toxicology Studies. (2016). In Basicmedical Key.
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Application Notes and Protocols for the Antimicrobial Susceptibility Testing of Novel Quinoline Analogs
Introduction: The Imperative for Novel Quinolone Development and Accurate Susceptibility Profiling
The enduring challenge of antimicrobial resistance (AMR) necessitates a robust pipeline of novel therapeutic agents. Quinoline and fluoroquinolone antibiotics have long been mainstays in clinical practice, valued for their broad-spectrum activity and favorable pharmacokinetic profiles. Their mechanism of action, the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), is a well-validated target.[1][2] However, the emergence and spread of resistance, often through mutations in these target enzymes or via efflux pumps, threaten the continued efficacy of this critical class of drugs.[3]
The development of novel quinoline analogs aims to overcome existing resistance mechanisms and expand the spectrum of activity. As researchers synthesize new chemical entities, a critical and early step in the development cascade is the accurate and reproducible assessment of their antimicrobial potency.[1] Antimicrobial susceptibility testing (AST) provides the foundational data for this assessment, determining the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a specific pathogen. This data is paramount for guiding structure-activity relationship (SAR) studies, prioritizing lead candidates, and ultimately, for predicting clinical success.[4][5]
This document serves as a detailed guide for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel quinoline analogs. It provides not only step-by-step protocols for established AST methodologies but also expert insights into the nuances of testing novel compounds, with a particular focus on addressing common challenges such as compound solubility. The protocols and recommendations herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and inter-laboratory reproducibility.[6][7]
Strategic Approach to AST for Novel Quinolones: A Testing Cascade
A systematic approach to AST is crucial for the efficient evaluation of a library of novel quinoline analogs. A tiered or cascaded screening process allows for the rapid identification of promising candidates while conserving resources.
Caption: A tiered approach to antimicrobial susceptibility testing of novel compounds.
Core Methodologies for MIC Determination
The selection of an appropriate AST method is contingent on the stage of drug discovery, the number of compounds to be tested, and the specific research question. The foundational methods are broth microdilution, agar dilution, and disk diffusion.
Broth Microdilution: The Gold Standard
Broth microdilution is widely considered the reference method for quantitative MIC determination due to its reproducibility and efficiency in testing multiple compounds.[8] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.
Materials:
-
Novel quinoline analog stock solution (see section on solubility)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Test organism grown on appropriate agar medium (e.g., Tryptic Soy Agar)
-
0.9% sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35°C ± 2°C, ambient air)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
Comparator antibiotics (e.g., ciprofloxacin, levofloxacin)
Procedure:
-
Preparation of the Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the density (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of preparation, dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of your novel quinoline analog at four times the highest desired final concentration in CAMHB.
-
Add 100 µL of this working solution to well 1.
-
Using a multichannel pipette, perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 can be a sterility control (no bacteria).
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the working inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the drug and the inoculum to their final concentrations. The final inoculum density should be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious organisms.
-
-
Reading the Results:
-
Following incubation, examine the plates from the bottom using a reading mirror or by placing them on a light box.
-
The MIC is the lowest concentration of the quinoline analog at which there is no visible growth (i.e., no turbidity, pellet, or haze).
-
The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.
-
Agar Dilution
In the agar dilution method, the antimicrobial agent is incorporated into the agar medium at various concentrations before it solidifies. A standardized inoculum of the test organism is then spotted onto the surface of each plate. This method is particularly useful for testing multiple bacterial strains simultaneously.
Disk Diffusion (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative technique that is excellent for primary screening. A paper disk impregnated with a known amount of the antimicrobial agent is placed on an agar plate that has been swabbed with a standardized bacterial inoculum. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and can be correlated with the MIC.
Addressing the Challenge of Poor Solubility
A significant hurdle in the AST of novel synthetic compounds, including many quinoline analogs, is their limited aqueous solubility.[9] Precipitated compound is not bioavailable and will lead to an inaccurate (falsely high) MIC value.
Caption: Decision workflow for handling poorly soluble compounds in AST.
Key Considerations for Solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is the most commonly used solvent for poorly soluble compounds.[10] It is crucial, however, to ensure that the final concentration of DMSO in the AST assay does not affect bacterial growth. For most bacteria, the final concentration of DMSO should not exceed 1% v/v.[11][12] Always include a vehicle control (growth control with the same final concentration of DMSO but no drug) to confirm that the solvent itself is not inhibitory.
-
Ethanol and Polyethylene Glycol (PEG): Other solvents such as ethanol or PEG-400 can be used, but their maximum non-inhibitory concentrations must also be empirically determined for the specific organisms being tested.[10][12]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or sonication may be required. Perform serial dilutions for the AST from this stock solution.
Quality Control: The Cornerstone of Reliable Data
Rigorous quality control is non-negotiable for generating reliable and reproducible AST data. This involves the regular testing of reference bacterial strains with well-characterized MICs for comparator agents.
QC Strains and Expected MIC Ranges for Comparator Fluoroquinolones:
| Quality Control Strain | Comparator Antibiotic | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 |
| Levofloxacin | 0.008 - 0.03 | |
| Staphylococcus aureus ATCC® 29213™ | Ciprofloxacin | 0.12 - 0.5 |
| Levofloxacin | 0.06 - 0.25 | |
| Pseudomonas aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.25 - 1 |
| Levofloxacin | 0.5 - 2 |
Note: These ranges are illustrative and should be verified against the current CLSI M100 document.[3]
If the MIC values for the QC strains fall outside the acceptable ranges, it indicates a potential issue with the methodology, reagents, or incubation conditions, and the experimental results for the novel compounds should be considered invalid until the issue is resolved.[13]
Results and Interpretation: From MIC to Insight
The primary output of these assays is the MIC value. However, the interpretation of this value is what drives the drug discovery process forward.
Data Presentation:
Summarize the MIC data for your novel quinoline analogs in a clear, tabular format. This allows for easy comparison of the activity of different analogs against a panel of organisms.
Hypothetical Data Table:
| Compound ID | S. aureus ATCC 29213 (MSSA) | S. aureus (MRSA, clinical isolate) | E. coli ATCC 25922 | K. pneumoniae (ESBL-producer) | P. aeruginosa ATCC 27853 |
| Novel Quinolone A | 0.25 | 0.5 | 0.125 | 2 | 8 |
| Novel Quinolone B | 0.06 | 0.125 | 0.03 | 0.5 | 2 |
| Ciprofloxacin | 0.25 | 4 | 0.008 | 1 | 0.5 |
| Levofloxacin | 0.125 | 2 | 0.015 | 0.5 | 1 |
Interpreting the Data:
-
Potency: The lower the MIC, the more potent the compound. In the hypothetical data, "Novel Quinolone B" is the most potent analog across the tested strains.
-
Spectrum of Activity: Assess the activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) organisms. "Novel Quinolone B" demonstrates broad-spectrum activity.
-
Activity Against Resistant Strains: Compare the MICs for susceptible, wild-type strains (e.g., ATCC strains) with those for resistant clinical isolates (e.g., MRSA, ESBL-producer). A small increase in MIC for the resistant strain suggests the novel analog may be able to overcome common resistance mechanisms. For example, "Novel Quinolone B" retains significant potency against the MRSA and ESBL-producing strains, unlike ciprofloxacin and levofloxacin.
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of analogs with their corresponding MIC values, you can begin to build an SAR.[4] For instance, if "Novel Quinolone B" has a different substituent at the C-7 position compared to "Novel Quinolone A," this may be a key determinant of its enhanced activity.
-
Benchmarking: Always compare the activity of your novel compounds to established drugs of the same class (e.g., ciprofloxacin, levofloxacin) and potentially to drugs from other classes that are used to treat similar infections.[14][15]
Conclusion and Future Directions
The protocols and strategies outlined in this document provide a robust framework for the initial antimicrobial characterization of novel quinoline analogs. Meticulous adherence to standardized methodologies, diligent quality control, and a thoughtful approach to challenges like compound solubility are essential for generating high-quality, reliable data. This data forms the bedrock of the preclinical development process, enabling the identification of promising lead candidates and guiding the optimization efforts that are critical to advancing the next generation of quinolone antibiotics in the fight against antimicrobial resistance. Further characterization of lead candidates will involve more advanced studies, such as time-kill kinetics, post-antibiotic effect determination, and ultimately, evaluation in in vivo infection models to establish a correlation between in vitro susceptibility and in vivo efficacy.[5][16][17]
References
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Ascendia Pharma. (2022, February 28). 5 Novel Techniques For Solubility Enhancement. Drug Delivery Leader. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
-
CARB-X. (2026, January 8). CARB-X Novel Chemistry for AMR Challenge. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Martínez-Martínez, L., et al. (2008). Predictive analysis of transmissible quinolone resistance indicates Stenotrophomonas maltophilia as a potential source of a novel family of Qnr determinants. PubMed Central. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed. [Link]
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Denkova, P., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. NIH. [Link]
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Fernández, J., et al. (2005). In Vitro Activities of DX-619 and Comparison Quinolones against Gram-Positive Cocci. NIH. [Link]
-
Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PubMed. [Link]
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Tamma, P. D., et al. (2023). Guiding antimicrobial stewardship through thoughtful antimicrobial susceptibility testing and reporting strategies: an updated approach in 2023. PubMed Central. [Link]
-
Simões, M., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC. [Link]
-
Stratton, C. W. (2006). In vitro susceptibility testing versus in vivo effectiveness. PubMed. [Link]
-
ResearchGate. (2014, October 30). What is the highest acceptable limit of DMSO concentration for use in an MIC assay?. [Link]
-
Rolston, K. V. I., et al. (2023). The In Vitro Activity of Delafloxacin and Comparator Agents Against Bacterial Pathogens Isolated From Patients With Cancer. DigitalCommons@TMC. [Link]
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Renau, T. E., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. ACS Publications. [Link]
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Kumar, A., Sahoo, S. K., & Singh, S. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
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Tenover, F. C. (2024, May 27). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
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Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. [Link]
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Al-Jabri, Z., et al. (2024, December 30). Using genomic data and machine learning to predict antibiotic resistance: A tutorial paper. PLOS Computational Biology. [Link]
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Wiegand, I., et al. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]
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Goud, N. S., et al. (2024, November 21). Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids. ResearchGate. [Link]
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CARB-X. (2026, January 8). CARB-X announces new chemistry-focused theme ahead of 2026 funding call. [Link]
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ResearchGate. (n.d.). The structure-activity relationships (SAR) of quinolones. [Link]
-
Washington State University IACUC. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]
-
Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
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Brook, I. (1989). In Vitro Susceptibility vs. In Vivo Efficacy of Various Antimicrobial Agents. Reviews of Infectious Diseases. [Link]
-
Sader, H. S., et al. (2019, April 8). Profile of a Novel Anionic Fluoroquinolone—Delafloxacin. Oxford Academic. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the comprehensive technical support center dedicated to the synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the most common quinoline synthesis reactions. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Table of Contents
-
General Troubleshooting for Quinoline Synthesis
-
The Skraup Synthesis: Taming a Vigorous Reaction
-
The Doebner-von Miller Synthesis: Navigating Polymerization and Side Reactions
-
The Friedländer Synthesis: Optimizing Catalysis and Reaction Conditions
-
The Combes Synthesis: Mastering Regioselectivity
-
Purification Strategies for Quinoline Derivatives
-
References
General Troubleshooting for Quinoline Synthesis
Before delving into specific named reactions, it's crucial to address common issues that can arise in various quinoline synthesis protocols.
Q: My quinoline synthesis is resulting in a low yield despite following the literature protocol. What are the general parameters I should investigate?
A: Low yields in quinoline synthesis are a frequent challenge and can often be attributed to a few key factors.[1] A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: Ensure the purity of your anilines, carbonyl compounds, and other reagents. Impurities can act as catalyst poisons or participate in side reactions.
-
Solvent Choice: The reaction medium significantly influences reaction rates and selectivity. While traditional methods often use high-boiling point solvents, modern approaches explore greener alternatives like water or even solvent-free conditions.[2]
-
Temperature Control: Many quinoline syntheses are highly sensitive to temperature.[1] Inadequate temperature control can lead to the formation of side products or decomposition of starting materials and products. For exothermic reactions, ensure efficient heat dissipation.
-
Catalyst Selection and Activity: The choice of acid or base catalyst is critical.[1] If you are using a solid-supported catalyst, ensure it is properly activated and has not been deactivated by impurities. Catalyst deactivation can occur through poisoning by substances like sulfur compounds or by sintering at high temperatures.[3]
-
Atmosphere: Some modern quinoline syntheses, particularly those employing transition metal catalysts, are sensitive to air and moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: General Reaction Monitoring
-
Thin-Layer Chromatography (TLC): Regularly monitor the progress of your reaction using TLC. This will help you determine the optimal reaction time and identify the formation of byproducts.
-
Small-Scale Test Reactions: Before committing to a large-scale synthesis, perform small-scale test reactions to screen different solvents, catalysts, and temperatures.
The Skraup Synthesis: Taming a Vigorous Reaction
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. However, it is notoriously exothermic and prone to tar formation.[4][5]
Q: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[4][5] The following strategies can be employed to control the reaction:
-
Use of a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that makes the reaction less violent.[4][5] It is believed to act as an oxygen carrier, allowing for a more controlled oxidation step.[5] Boric acid can also be used for this purpose.[4]
-
Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.
-
Efficient Stirring: Good agitation is crucial for heat dissipation and preventing the formation of localized hotspots, which can lead to charring.[5]
Q: I am observing significant tar formation in my Skraup synthesis, resulting in a low yield. What is the cause, and how can I minimize it?
A: Tar formation is a common side reaction in the Skraup synthesis, arising from the polymerization of acrolein (formed in situ from the dehydration of glycerol) under the harsh acidic and oxidizing conditions.[3][4][5][6]
-
Moderator and Temperature Control: As mentioned above, using a moderator like ferrous sulfate and avoiding excessively high temperatures are key to minimizing tarring.[4]
-
Choice of Oxidizing Agent: While nitrobenzene is a traditional oxidizing agent, it can contribute to the reaction's vigor.[3] Milder oxidizing agents like arsenic pentoxide or in situ generated iodine can provide better control.[3]
-
Purification: The crude product is often a dark, tarry residue.[4] Steam distillation is a common and effective method to isolate the quinoline derivative from the tar.[4]
Skraup Synthesis Workflow
Caption: Mechanism of the Doebner-von Miller synthesis.
The Friedländer Synthesis: Optimizing Catalysis and Reaction Conditions
The Friedländer synthesis is a versatile method for producing polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [1]Low yields are a common issue, often stemming from harsh reaction conditions or suboptimal catalyst choice. [1] Q: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes and how can I improve it?
A: Low yields in the Friedländer synthesis can be attributed to several factors:
-
Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acid or base catalysts, which can lead to side reactions and degradation. [1][7]* Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion or the formation of undesired side products. [1]* Side Reactions: Competing reactions, such as the self-condensation (aldol condensation) of the ketone, can significantly reduce the yield. [1] Optimization Strategies:
-
Catalyst Selection: Modern approaches utilize milder and more efficient catalytic systems. This includes ionic liquids, metal-organic frameworks, and various nanocatalysts. [1]A comparison of different catalysts can be found in the table below.
-
Solvent Optimization: The reaction medium plays a significant role. Experimenting with different solvents, including greener options like water, can improve yields. [2]* Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often allowing for the use of milder catalysts like acetic acid. [8]
Catalyst Type Examples Typical Conditions Advantages Disadvantages Brønsted Acids p-TsOH, H₂SO₄, HCl High temperature Readily available Harsh conditions, side reactions Lewis Acids ZnCl₂, FeCl₃, Sc(OTf)₃ Variable High efficiency Can be moisture sensitive Bases KOH, NaOH, Piperidine Variable Effective for specific substrates Can promote aldol condensation | Modern Catalysts | Ionic liquids, MOFs, Nanocatalysts | Milder conditions | High efficiency, recyclability | Higher cost, may require synthesis |
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
-
Reactant Mixture: In a microwave tube, combine the 2-aminophenylketone (1 mmol) and the cyclic ketone (2 mmol).
-
Solvent and Catalyst: Add neat acetic acid (2 mL) to serve as both the solvent and the catalyst.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 160 °C for 5-10 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine. [9]5. Purification: Purify the product by column chromatography.
The Combes Synthesis: Mastering Regioselectivity
The Combes synthesis produces 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. [10]A key challenge, particularly with unsymmetrical β-diketones, is controlling the regioselectivity of the cyclization. [4] Q: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A: Achieving high regioselectivity in the Combes synthesis is a common challenge. The outcome is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.
-
Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer over the other. [11]The cyclization will preferentially occur at the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can also direct the cyclization. Electron-donating groups on the aniline can enhance the nucleophilicity of the ring and influence the position of electrophilic attack.
Troubleshooting Regioselectivity:
-
Modify the β-Diketone: If possible, choose a β-diketone with a significant steric difference between the two carbonyl groups to favor one regioisomer.
-
Vary the Aniline Substituent: The electronic properties of the aniline can influence the regiochemical outcome. Experiment with anilines bearing different electron-donating or electron-withdrawing groups.
-
Optimize Reaction Conditions: In some cases, adjusting the reaction temperature or the acid catalyst can influence the ratio of regioisomers.
Combes Synthesis Regioselectivity Pathway
Caption: Regioselectivity in the Combes synthesis.
Purification Strategies for Quinoline Derivatives
The successful synthesis of a quinoline derivative is often followed by the challenge of purification.
Q: I am struggling with the purification of my crude quinoline product. What are some effective methods?
A: The choice of purification method depends on the physical properties of your quinoline derivative and the nature of the impurities.
-
Extraction: After neutralizing the reaction mixture, the quinoline product can often be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying quinoline derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Distillation: For liquid quinolines, distillation under reduced pressure can be used for purification, especially for removing non-volatile impurities.
-
Steam Distillation: As mentioned for the Skraup synthesis, this is particularly useful for separating volatile quinolines from non-volatile tarry byproducts. [4]
References
-
Skraup Quinoline Synthesis Mechanism. Organic Chemistry. (2021, November 8). YouTube. Retrieved January 27, 2026, from [Link]
-
Al-Zahrani, M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(10), 1806. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Synthesis of quinolines. Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]
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Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Retrieved January 27, 2026, from [Link]
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Combe's synthesis of quinoline || detailed mechanism. Chemistry lover. (2024, March 18). YouTube. Retrieved January 27, 2026, from [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
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Preparation and Properties of Quinoline. Retrieved January 27, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved January 27, 2026, from [Link]
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Combes quinoline synthesis. Wikipedia. Retrieved January 27, 2026, from [Link]
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Doebner–Miller reaction. Wikipedia. Retrieved January 27, 2026, from [Link]
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Technical Support Center: Navigating Bioassays with Quinoline Compounds for Consistent and Reliable Results
Welcome to the Technical Support Center dedicated to refining bioassay protocols for quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of molecules. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] However, their unique physicochemical properties can often lead to inconsistencies in bioassay results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to generate robust and reproducible data.
Section 1: Troubleshooting Guide - From Inconsistent Data to Actionable Insights
This section is structured to address specific problems you might be facing in the lab. Each issue is followed by a series of questions to pinpoint the root cause and a detailed explanation of the underlying principles and corrective actions.
Issue 1: High Variability or Poor Reproducibility in Assay Results
You've run your assay multiple times, but the results are all over the place. The standard deviations are high, and you can't confidently determine the activity of your quinoline compounds.
Initial Diagnostic Questions:
-
Is the compound fully dissolved in your final assay buffer? Visually inspect your assay plate wells for any signs of precipitation or cloudiness.[6]
-
What is the final concentration of your solvent (e.g., DMSO) in the assay? High concentrations of organic solvents can impact cell health and enzyme activity.[7][8][9][10]
-
Have you confirmed the stability of your quinoline compound under assay conditions? Quinolines can be sensitive to light, pH, and temperature.[11]
Poor solubility is a primary culprit for inconsistent results. If your quinoline derivative is not fully dissolved, the actual concentration in each well will vary, leading to erratic data.[6]
Workflow for Addressing Solubility-Related Inconsistency:
Caption: Troubleshooting workflow for high data variability.
Detailed Solubilization Strategies:
-
pH Adjustment: The solubility of many quinoline compounds is pH-dependent. For basic quinolines, lowering the pH of your buffer can increase solubility.[6][12] Conversely, for acidic derivatives, a higher pH may be beneficial. Always ensure the final pH is compatible with your assay system.[6]
-
Co-solvents and Excipients: While DMSO is a common solvent, high concentrations can be toxic to cells.[7][8][9][10] It's crucial to determine the maximum tolerable DMSO concentration for your specific cell line. If solubility remains an issue, consider using solubilizing excipients.
| Excipient | Mechanism of Action | Typical Starting Concentration | Considerations |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6] | 1-10 mM | Can sometimes interact with other assay components. |
| Tween® 80 / Pluronic® F-68 | Non-ionic surfactants that improve wettability and solubility at low concentrations.[6] | 0.01 - 0.1% (v/v) | Use concentrations below the critical micelle concentration to avoid disrupting cell membranes. |
-
Serial Dilution: Instead of a single large dilution of your DMSO stock into the aqueous buffer, perform serial dilutions. This gradual decrease in solvent strength can help prevent compound precipitation.[6]
Issue 2: Suspected False Positives or False Negatives
Your screening assay has identified several "hits," but you're concerned they might be artifacts. Conversely, a compound you expected to be active shows no effect.
Initial Diagnostic Questions:
-
Are your quinoline compounds colored? Aged or impure quinoline samples can appear yellow or brown, which can interfere with colorimetric and fluorescent assays.[13]
-
Do your compounds fluoresce at the excitation/emission wavelengths of your assay? Many heterocyclic compounds, including quinolines, are fluorescent.[14][15]
-
Have you run appropriate controls to rule out assay interference?
False positives in high-throughput screening are common and can arise from compound interference with the detection method.[16][17][18][19][20][21] Quinolines, due to their aromatic nature, are prone to interfering with fluorescence-based assays.
Strategies to Identify and Mitigate Assay Interference:
-
Run a Counterscreen: A counterscreen is an assay run in the absence of the biological target (e.g., enzyme or receptor) to identify compounds that directly interfere with the detection system.[20]
-
Orthogonal Assays: Validate your hits using a secondary assay that employs a different detection method.[16][18][20] For example, if your primary screen is fluorescence-based, a confirmatory assay could be based on luminescence or mass spectrometry.[16]
-
Spectral Scanning: For fluorescent compounds, perform a spectral scan to determine their excitation and emission maxima. This will help you assess the potential for spectral overlap with your assay's fluorophores.
Workflow for Hit Validation:
Sources
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- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4 | Cellular and Molecular Biology [cellmolbiol.org]
- 10. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quinoline - Wikipedia [en.wikipedia.org]
- 14. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Efficacy Analysis: Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate Derivatives Versus Other Heterocyclic Compounds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Among the myriad of scaffolds explored, nitrogen-containing heterocycles have consistently emerged as privileged structures in drug design. This guide provides a comprehensive comparison of the biological efficacy of ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate derivatives against other prominent heterocyclic compounds, focusing on their anticancer and antimicrobial activities. By synthesizing data from various studies, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of these quinoline derivatives.
The Significance of the Quinoline Scaffold and the Trifluoromethyl Moiety
Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone in the development of therapeutic agents, demonstrating a wide array of pharmacological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[2]
The introduction of a trifluoromethyl (-CF3) group into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. This often translates to improved pharmacokinetic and pharmacodynamic profiles. In the context of quinoline derivatives, the 8-trifluoromethyl substitution has been explored for its potential to confer potent biological activities.
Synthesis of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate Derivatives: A Methodological Overview
The synthesis of the target quinoline derivatives typically involves a multi-step reaction sequence. A common and efficient method is the Gould-Jacobs reaction. The rationale behind choosing this method lies in its reliability and ability to construct the quinoline core from readily available starting materials.
Experimental Protocol: Gould-Jacobs Reaction
-
Step 1: Condensation. Aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate. This step is typically carried out under reflux in an inert solvent like ethanol. The nucleophilic aromatic amine attacks the electron-deficient double bond of EMME, followed by the elimination of ethanol.
-
Step 2: Cyclization. The intermediate from Step 1 is subjected to thermal cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether) to form the quinoline ring system. This intramolecular cyclization occurs via an electrophilic aromatic substitution mechanism.
-
Step 3: Saponification and Re-esterification (if necessary). The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified to obtain the desired ethyl ester.
Comparative Efficacy: A Data-Driven Analysis
A direct head-to-head comparative study of ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate derivatives against a broad panel of other heterocyclic compounds under identical experimental conditions is not extensively available in the current literature. However, by collating data from various independent studies, we can draw meaningful comparisons of their efficacy.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[1][3] The trifluoromethyl group can enhance these activities.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Quinoline Derivatives and Other Heterocycles
| Compound Class | Specific Derivative/Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | 14.14 | [4] |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [5] |
| HCT-116 (Colon) | 5.34 | [5] | ||
| MCF-7 (Breast) | 5.21 | [5] | ||
| Pyrazole Derivative | L2: 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 | [6] |
| Pyrazole Derivative | L3: 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 | [6] |
| Indole-Pyrazoline Derivative | Not specified | Not specified | - | [7] |
Disclaimer: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
From the available data, certain quinoline-chalcone hybrids demonstrate potent anticancer activity with IC50 values in the low micromolar range.[5] While specific data for ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate derivatives is sparse, related trifluoromethylated quinolines have shown promising results.[4] In comparison, the cited pyrazole derivatives exhibited moderate cytotoxicity.[6]
Antimicrobial Activity
Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents. The trifluoromethyl group at the C-8 position can influence the antimicrobial spectrum and potency.
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives and Other Heterocycles
| Compound Class | Specific Derivative/Example | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Quinoline-Thiazole Derivative | Compound 4g | S. aureus (MRSA) | 3.91 | [8] |
| Quinoline-Thiazole Derivative | Compound 4m | S. aureus (MRSA) | 7.81 | [8] |
| Quinoline-Oxadiazole Hybrid | Compound 17a | S. aureus | Surpassed reference | [9] |
| C. albicans | Surpassed reference | [9] | ||
| Quinoline-Oxadiazole Hybrid | Compound 17d | E. coli | Surpassed reference | [9] |
| 8-Hydroxyquinoline Derivative | QD-12 | S. aureus (MRSA) | 12.5 | [10] |
| 1,3,4-Oxadiazole-Quinoline Hybrid | Compound 41a/41b | P. aeruginosa, E. coli, S. aureus | Comparable to Ciprofloxacin | [11] |
| 1,2,4-Triazole-Indole Conjugate | Compound 6f | C. albicans | 2 | [12] |
Disclaimer: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
The data suggests that quinoline hybrids, particularly those incorporating oxadiazole or thiazole moieties, exhibit significant antimicrobial activity, in some cases surpassing reference drugs.[8][9] A quinoline-oxadiazole hybrid even showed comparable activity to the potent antibiotic ciprofloxacin.[11] Triazole derivatives also demonstrate strong antifungal properties.[12]
Mechanisms of Action: A Deeper Dive
The therapeutic effects of these heterocyclic compounds are underpinned by their interactions with specific molecular targets.
Anticancer Mechanisms of Quinoline Derivatives
Many quinoline-based anticancer agents function by targeting key enzymes involved in DNA replication and cell division.[1]
-
Topoisomerase Inhibition: These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Quinoline derivatives can intercalate into the DNA-topoisomerase complex, stabilizing it and leading to DNA strand breaks and subsequent apoptosis.
-
Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are essential for forming the mitotic spindle during cell division. Some quinoline derivatives bind to tubulin, preventing its polymerization and arresting the cell cycle in the G2/M phase.
Caption: Antimicrobial mechanism of quinoline derivatives.
Standardized Biological Evaluation Protocols
To ensure the reliability and reproducibility of efficacy data, standardized in vitro assays are crucial.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., quinoline derivatives, other heterocycles) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate derivatives and their related analogues represent a promising class of compounds with significant potential in anticancer and antimicrobial drug discovery. While direct comparative studies are still emerging, the available data, when synthesized, suggests that these quinoline derivatives, particularly when hybridized with other heterocyclic moieties like oxadiazoles and thiazoles, can exhibit potent biological activity. The trifluoromethyl group likely plays a crucial role in enhancing their efficacy. Further structure-activity relationship (SAR) studies are warranted to optimize the quinoline scaffold for improved potency and selectivity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel heterocyclic therapeutics.
References
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 13. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
